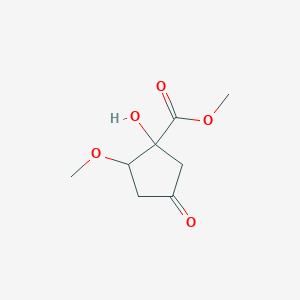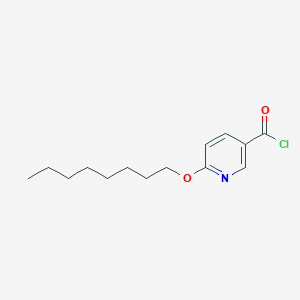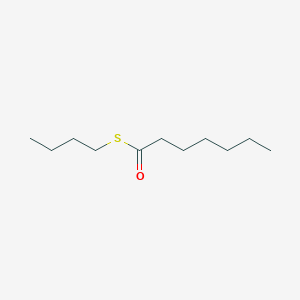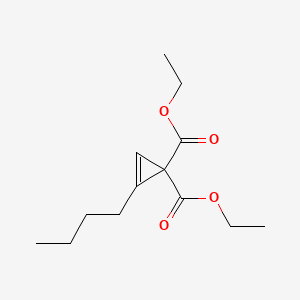
Diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate is a chemical compound with the molecular formula C13H20O4 It is a derivative of cyclopropane, featuring two ester groups and a butyl substituent on the cyclopropene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with butyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate undergoes cyclization to form the cyclopropene ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of substituted cyclopropene derivatives .
Aplicaciones Científicas De Investigación
Diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclopropane derivatives.
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism by which diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar in structure but with a phenyl group instead of a butyl group.
Diethyl cyclopropane-1,1-dicarboxylate: Lacks the butyl substituent and cyclopropene ring.
Uniqueness
The presence of the butyl group further enhances its versatility in synthetic and research applications .
Propiedades
Número CAS |
116441-71-5 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-7-8-10-9-13(10,11(14)16-5-2)12(15)17-6-3/h9H,4-8H2,1-3H3 |
Clave InChI |
ZSQNQEMTGDGJLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC1(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


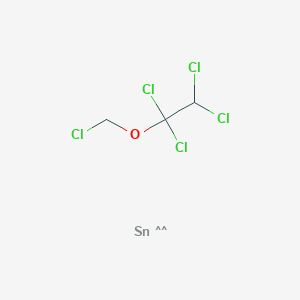
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)

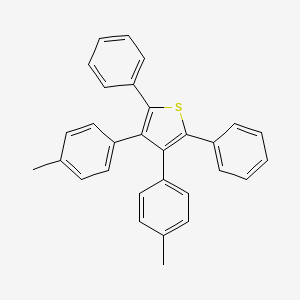
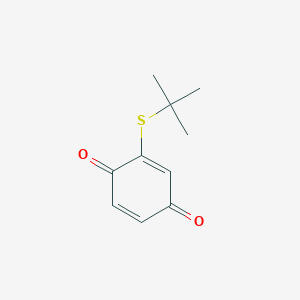
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
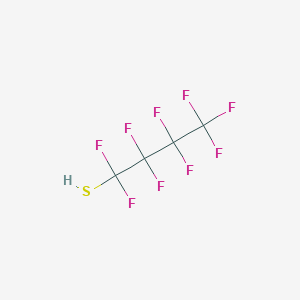
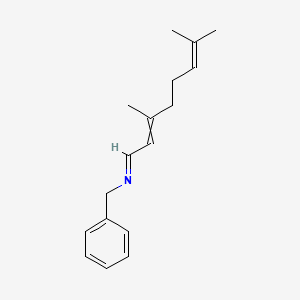
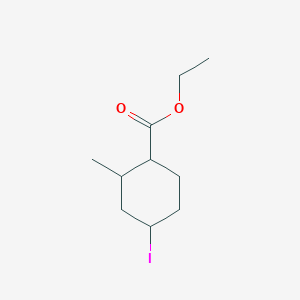
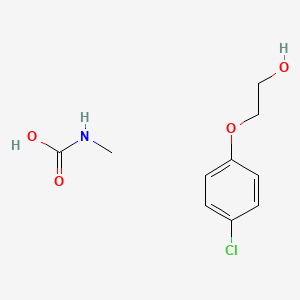
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
